molecular formula C18H19N3O3 B2782841 3-{[4-(Dimethylamino)phenyl]amino}-1-(4-hydroxyphenyl)pyrrolidine-2,5-dione CAS No. 1009593-91-2

3-{[4-(Dimethylamino)phenyl]amino}-1-(4-hydroxyphenyl)pyrrolidine-2,5-dione

Cat. No.: B2782841
CAS No.: 1009593-91-2
M. Wt: 325.368
InChI Key: ATBPDBAQMVIAPY-UHFFFAOYSA-N
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Description

3-{[4-(Dimethylamino)phenyl]amino}-1-(4-hydroxyphenyl)pyrrolidine-2,5-dione is a pyrrolidine-2,5-dione derivative characterized by substitutions at the 1- and 3-positions of the core heterocycle. The 1-position is occupied by a 4-hydroxyphenyl group, while the 3-position features a 4-(dimethylamino)phenylamino moiety. This compound’s structural framework aligns with bioactive pyrrolidine-2,5-dione derivatives reported for anticonvulsant, antinociceptive, and antimicrobial activities . The hydroxyl and dimethylamino groups may enhance solubility and receptor-binding properties, though its specific pharmacological profile remains underexplored in the provided evidence.

Properties

IUPAC Name

3-[4-(dimethylamino)anilino]-1-(4-hydroxyphenyl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O3/c1-20(2)13-5-3-12(4-6-13)19-16-11-17(23)21(18(16)24)14-7-9-15(22)10-8-14/h3-10,16,19,22H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATBPDBAQMVIAPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)NC2CC(=O)N(C2=O)C3=CC=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[4-(Dimethylamino)phenyl]amino}-1-(4-hydroxyphenyl)pyrrolidine-2,5-dione typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Pyrrolidine Ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrrolidine ring.

    Introduction of the Dimethylamino Group: The dimethylamino group is introduced through a substitution reaction, often using dimethylamine as the reagent.

    Attachment of the Hydroxyphenyl Group: This step involves the coupling of the hydroxyphenyl group to the pyrrolidine ring, typically through a nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-{[4-(Dimethylamino)phenyl]amino}-1-(4-hydroxyphenyl)pyrrolidine-2,5-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated reagents in the presence of a base or acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-{[4-(Dimethylamino)phenyl]amino}-1-(4-hydroxyphenyl)pyrrolidine-2,5-dione has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-{[4-(Dimethylamino)phenyl]amino}-1-(4-hydroxyphenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Pyrrolidine-2,5-dione Derivatives with Anticonvulsant Activity

Key Compounds :

  • 3-(3-Methylthiophen-2-yl)pyrrolidine-2,5-dione derivatives ():
    • Linker Influence : Derivatives with methylene linkers (e.g., propyl) between the pyrrolidine core and cyclic amines showed higher anticonvulsant activity (ED₅₀ = 62.14 mg/kg in MES test) than acetamide-linked analogs .
    • Substituent Effects : Chlorine or trifluoromethyl groups on the phenyl ring enhanced activity (e.g., compound 9 : ED₅₀ = 74.32 mg/kg in 6 Hz test) .
  • N-[(4-Arylpiperazin-1-yl)-methyl] derivatives ():
    • Potency : The most potent analog, N-[{4-(3-chlorophenyl)-piperazin-1-yl}-methyl]-3-(2-chlorophenyl)-pyrrolidine-2,5-dione, exhibited ED₅₀ = 14.18 mg/kg in MES tests, suggesting arylpiperazine substituents significantly boost efficacy .

Comparison with Target Compound :

  • The target compound lacks a linker between the pyrrolidine core and its aromatic substituents, which may reduce conformational flexibility compared to ’s methylene-linked derivatives. However, its 4-hydroxyphenyl group could improve solubility, while the dimethylamino group mimics electron-donating effects seen in ’s piperazine derivatives.

Antimicrobial Pyrrolidine-2,5-dione Derivatives

Key Compounds :

  • Mannich pyrol-pyridine bases ():
    • Activity : Moderate antimicrobial effects against E. coli, B. subtilis, and A. fumigatus (MIC ~50–100 µg/mL) .
    • Structure : Incorporation of pyridine or aniline moieties via Mannich reactions.

Comparison with Target Compound :

  • The target compound’s dimethylamino and hydroxyphenyl groups differ from the pyridine-aniline hybrids in .

Structural Isosteres with Varied Substitutions

Key Compound :

  • 3-[(4-Methoxyphenyl)amino]-1-[(4-methylphenyl)methyl]pyrrolidine-2,5-dione (): Substituents: 4-Methoxyphenyl (electron-donating) and 4-methylbenzyl (hydrophobic) groups.

Biological Activity

3-{[4-(Dimethylamino)phenyl]amino}-1-(4-hydroxyphenyl)pyrrolidine-2,5-dione, also known as a derivative of pyrrole-2,5-dione, exhibits a range of biological activities that have garnered interest in pharmacological research. This compound's structure suggests potential interactions with various biological targets, leading to its evaluation in multiple studies for therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C17H18N2O3, with a molar mass of approximately 302.34 g/mol. It features a pyrrolidine ring substituted with both dimethylamino and hydroxyphenyl groups, which are critical for its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrrole derivatives. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines.

  • Study Findings : A study reported that derivatives with similar structures exhibited growth inhibition in A549 human lung cancer cells, suggesting that modifications in the aromatic substituents can enhance anticancer properties .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Research indicates that certain pyrrole derivatives demonstrate activity against Gram-positive bacteria.

  • Case Study : A derivative with a similar backbone was tested against Staphylococcus aureus and Enterococcus faecalis, showing promising results in inhibiting bacterial growth .

Anti-inflammatory Effects

Inflammation-related pathways are also influenced by compounds like this compound.

  • Research Insights : In vitro studies have indicated that related compounds can modulate inflammatory markers, providing a basis for their use in treating inflammatory diseases .

The biological activities of this compound are believed to be mediated through several mechanisms:

  • Inhibition of Cell Proliferation : The presence of the dimethylamino group may enhance the interaction with cellular receptors involved in cell cycle regulation.
  • Induction of Apoptosis : Studies suggest that certain structural features promote apoptosis in cancer cells via mitochondrial pathways.
  • Antioxidant Properties : The hydroxyphenyl group may contribute to antioxidant activity, reducing oxidative stress in cells.

Data Summary Table

Biological ActivityEffectivenessTest Organism/Cell LineReference
AnticancerSignificant growth inhibitionA549 human lung cancer cells
AntimicrobialEffective against Gram-positive bacteriaStaphylococcus aureus, Enterococcus faecalis
Anti-inflammatoryModulation of inflammatory markersVarious cell lines

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-{[4-(Dimethylamino)phenyl]amino}-1-(4-hydroxyphenyl)pyrrolidine-2,5-dione, and what analytical techniques confirm its purity?

  • Synthesis : The compound can be synthesized via cyclization reactions involving maleic anhydride derivatives and substituted anilines. For example, analogous pyrrolidine-2,5-dione derivatives are prepared by reacting 4-methoxyaniline with maleic anhydride, followed by cyclization and functionalization with phenylhydrazine or other aryl amines .
  • Purity Confirmation : Analytical methods include:

  • Thin-Layer Chromatography (TLC) : Monitor reaction progress using silica gel plates and UV visualization.
  • Nuclear Magnetic Resonance (NMR) : Confirm structural integrity via <sup>1</sup>H and <sup>13</sup>C NMR to verify substituent positions and hydrogen environments .
  • High-Performance Liquid Chromatography (HPLC) : Assess purity >95% using reverse-phase columns and UV detection .

Q. What spectroscopic methods are essential for characterizing the structural integrity of the compound?

  • Key Techniques :

  • Infrared (IR) Spectroscopy : Identify functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹ for pyrrolidine-2,5-dione) .
  • Mass Spectrometry (MS) : Confirm molecular weight via electrospray ionization (ESI-MS) or electron impact (EI-MS), with fragmentation patterns aligning with expected derivatives .
  • X-Ray Crystallography (if crystalline): Resolve 3D structure and confirm stereochemistry .

Q. What are the solubility properties of the compound, and how do they influence experimental design?

  • Solubility Profile :

  • Polar Solvents : Soluble in DMSO, DMF, and ethanol due to hydrogen-bonding interactions with hydroxyl and amino groups.
  • Nonpolar Solvents : Limited solubility in hexane or chloroform.
    • Experimental Impact : Use DMSO for stock solutions in biological assays. For reactions, optimize solvent choice (e.g., ethanol or toluene) to balance solubility and reaction efficiency .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve the yield of this compound, and what statistical methods are appropriate for such optimization?

  • Optimization Strategies :

  • Design of Experiments (DoE) : Apply factorial designs to evaluate temperature, solvent polarity, and catalyst concentration. For example, a 2<sup>3</sup> factorial design can identify interactions between variables .
  • Response Surface Methodology (RSM) : Model non-linear relationships between parameters (e.g., reaction time vs. yield) to predict optimal conditions .
    • Case Study : A study on similar pyrrolidine-diones achieved a 78% yield by optimizing temperature (60–80°C) and solvent (ethanol vs. toluene) using DoE .

Q. What strategies are recommended to resolve contradictions in biological activity data across different studies?

  • Methodological Approaches :

  • Dose-Response Curves : Standardize assay conditions (e.g., cell lines, incubation time) to compare IC50 values.
  • Meta-Analysis : Aggregate data from multiple studies to identify outliers or confounding variables (e.g., impurity levels >5% affecting results) .
  • Orthogonal Assays : Validate activity using both enzymatic (e.g., kinase inhibition) and cell-based assays (e.g., apoptosis markers) .

Q. How can computational modeling predict the compound's interactions with biological targets, and what validation experiments are necessary?

  • In Silico Methods :

  • Molecular Docking : Use software like AutoDock Vina to simulate binding to targets (e.g., kinases or GPCRs). Focus on hydrogen bonding with the 4-hydroxyphenyl and dimethylamino groups .
  • Molecular Dynamics (MD) : Assess binding stability over 100-ns simulations to prioritize targets for experimental validation .
    • Validation :
  • Surface Plasmon Resonance (SPR) : Measure binding kinetics (kon/koff).
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔG, ΔH) .

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